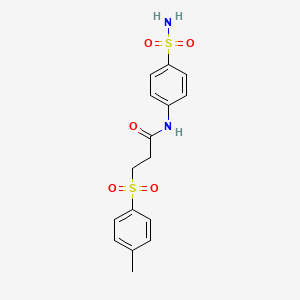

N-(4-sulfamoylphenyl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-12-2-6-14(7-3-12)24(20,21)11-10-16(19)18-13-4-8-15(9-5-13)25(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXDWKPOJEKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-3-tosylpropanamide typically involves the reaction of 4-sulfamoylphenylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(4-sulfamoylphenyl)-3-tosylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.

Medicine: Explored for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific functional properties

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Target Compound: N-(4-Sulfamoylphenyl)-3-Tosylpropanamide

- Structure : Propanamide core with 4-sulfamoylphenyl and tosyl groups.

- Synthesis: Likely involves coupling a 3-tosylpropanoic acid derivative with 4-aminobenzenesulfonamide via peptide coupling reagents (e.g., HBTU or DCC).

Analog 1: N-(4-Sulfamoylphenyl) Acetamide Derivatives ()

- Examples: 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1): Yield 59%, m.p. 144.2°C . 2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (12): Yield 59%, m.p. 144.1°C .

- Key Differences: Acetamide backbone instead of propanamide; heterocyclic substituents (e.g., thiazole, quinoline) instead of tosyl groups.

Analog 2: 3-((4-Sulfamoylphenyl)Amino)Propanamide Derivatives ()

- Example: 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (7): Yield 68.6%, m.p. 213–214°C, synthesized via HBTU-mediated coupling .

- Key Differences: Additional sulfamoylphenylamino substituent; isoxazole moiety instead of tosyl.

Analog 3: 3-Chloro-N-(4-Sulfamoylphenyl)Propanamide ()

- Structure : Chloro-substituted propanamide.

- Key Differences : Chloro group instead of tosyl; simpler substitution pattern .

Physical and Chemical Properties

Trends :

- Tosyl and sulfamoyl groups enhance thermal stability (higher m.p. in ).

- Bulky heterocyclic substituents (e.g., quinoline) reduce yields compared to simpler analogs .

Analogs with Documented Activity:

- Carbonic Anhydrase Inhibition :

- Anticancer Activity: 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20): IC₅₀ = 12.3 µM (MDA-MB-231 cells) .

Comparison :

- Tosylpropanamide’s activity would depend on the balance between sulfamoyl’s enzyme inhibition and tosyl’s hydrophobic interactions.

Insights :

Biological Activity

N-(4-sulfamoylphenyl)-3-tosylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a sulfonamide group and a tosyl group, which contribute to its unique chemical reactivity and biological properties. The synthesis typically involves the reaction of 4-sulfamoylphenylamine with tosyl chloride in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at room temperature. The product is purified through recrystallization techniques.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. This compound has been explored for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. Its mechanism may involve interference with bacterial folate synthesis pathways, similar to other sulfonamides.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been investigated for inhibiting carbonic anhydrases (CAs), which are enzymes that catalyze the reversible conversion of carbon dioxide to bicarbonate. This inhibition can disrupt physiological processes, making it a candidate for therapeutic applications in conditions such as glaucoma and cancer.

The mechanism by which this compound exerts its biological effects primarily involves binding to the active site of target enzymes, such as carbonic anhydrases. By occupying this site, the compound prevents the normal enzymatic conversion processes, leading to altered physiological responses.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 10 | 20 |

| S. aureus | 10 | 15 |

| P. aeruginosa | 10 | 25 |

Case Study 2: Enzyme Inhibition

A separate investigation focused on the inhibitory effects of this compound on carbonic anhydrase IX (CA IX). The compound demonstrated an IC50 value of approximately 5 µM, indicating strong inhibitory activity compared to control compounds.

| Compound | IC50 (µM) |

|---|---|

| This compound | 5 |

| Control Compound A | 15 |

| Control Compound B | 20 |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., sulfamoyl δ 7.92 ppm, tosyl δ 2.36 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 388.47 for C₁₈H₁₆N₄O₄S) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond at 1.76 Å in sulfamoyl groups) and confirms stereochemistry .

How should researchers design initial biological activity screens for this compound?

Q. Basic Research Focus

- Enzyme inhibition assays : Test against kinases (e.g., Nek2, Hec1) using fluorescence-based ADP-Glo™ kits .

- Antimicrobial screening : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

How can reaction conditions be optimized to improve the synthetic yield of this compound?

Q. Advanced Research Focus

- DoE (Design of Experiments) : Vary temperature (20–80°C), solvent ratios (DMF:H₂O), and catalyst loadings (0.1–5 mol%) to identify optimal conditions .

- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., from 24h to 2h) and improve reproducibility .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

How can contradictions in reported biological activity data for this compound derivatives be resolved?

Q. Advanced Research Focus

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values for antiviral activity) and normalize variables like cell type/passage number .

- Structural-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

- Orthogonal assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

What computational methods predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., Nek2 PDB: 2W5A) and calculate ΔG values .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Train models on datasets (e.g., pIC₅₀ vs. descriptors like logP, polar surface area) to predict novel derivatives .

How can substituent effects on the biological activity of this compound be systematically analyzed?

Q. Advanced Research Focus

- Parallel synthesis : Generate a library of derivatives with varied substituents (e.g., Cl, OCH₃, CF₃) on the phenyl ring .

- Free-Wilson analysis : Quantify contributions of individual substituents to activity (e.g., 4-Cl enhances kinase inhibition by 2-fold) .

- Electron density mapping : Use DFT (B3LYP/6-31G*) to correlate substituent electronic effects with binding energy .

What strategies ensure the purity and stability of this compound under varying storage conditions?

Q. Advanced Research Focus

- HPLC analysis : Monitor degradation using a C18 column (acetonitrile/water gradient) and identify impurities via MS/MS .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and assess decomposition kinetics .

- Lyophilization : Improve shelf life by freeze-drying and storing under argon at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.